molecular formula C14H21N5O2 B12164400 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide

Cat. No.: B12164400
M. Wt: 291.35 g/mol
InChI Key: QDLWRAAWDUJKJW-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic compound that features both oxazole and triazole rings. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the triazole moiety. Common reagents used in these reactions include various chlorides, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, especially at the oxazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Carfentrazone-ethyl: Another compound with similar structural features, used as a herbicide.

    Oxazole derivatives: Compounds containing the oxazole ring, known for their diverse chemical properties.

    Triazole derivatives: Compounds with the triazole ring, widely used in pharmaceuticals and agrochemicals.

Uniqueness

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide stands out due to its unique combination of oxazole and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21N5O2

Molecular Weight

291.35 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C14H21N5O2/c1-8(2)7-12-15-14(18-17-12)16-13(20)6-5-11-9(3)19-21-10(11)4/h8H,5-7H2,1-4H3,(H2,15,16,17,18,20)

InChI Key

QDLWRAAWDUJKJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=NNC(=N2)CC(C)C

Origin of Product

United States

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